3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one
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Overview
Description
3-(4-Methoxybenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a pyridine ring, a thioxo group, and a methoxybenzyl substituent
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit src , a protein tyrosine kinase involved in cell growth and division . They also target Bruton’s tyrosine kinase (BTK) , which plays a crucial role in B-cell development .
Mode of Action
Similar compounds have been found to inhibit the enzymatic activity of their targets . This inhibition likely occurs through the compound binding to the active site of the enzyme, preventing it from catalyzing its usual reactions.
Biochemical Pathways
For instance, Src is involved in the MAPK signal transduction pathway , which regulates cell growth and division. BTK is a key component of the B-cell receptor signaling pathway, which regulates the survival, activation, proliferation, differentiation, and maturation of B cells .
Result of Action
Similar compounds have demonstrated potent anti-tnbc (triple negative breast cancer) activities and antiproliferative activity in mantle cell lymphoma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrido[2,3-d]pyrimidine core structure.
Industrial Production Methods
This could include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxybenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thioxo group, forming a dihydropyrido[2,3-d]pyrimidine derivative.
Substitution: The methoxybenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrido[2,3-d]pyrimidine derivatives.
Substitution: Various substituted pyrido[2,3-d]pyrimidine derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal activities.
Industry: Potential use in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity and potential anticancer properties.
7-Deazaadenine: Exhibits significant biological activities, including anti-HIV, antitumor, and antimicrobial effects.
Uniqueness
3-(4-Methoxybenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one is unique due to its specific structural features, such as the thioxo group and the methoxybenzyl substituent, which contribute to its distinct biological activities and potential therapeutic applications.
Biological Activity
The compound 3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one belongs to the pyrido[2,3-d]pyrimidine family, which is known for a variety of biological activities. This article provides a detailed overview of the biological activity associated with this specific compound, including its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound features a pyrido[2,3-d]pyrimidine core with a methoxyphenyl substituent. This structural arrangement is crucial for its biological activity and interaction with various biological targets.
Structural Formula
Antimicrobial Activity
Research has indicated that compounds within the pyrido[2,3-d]pyrimidine class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this class can inhibit the growth of various bacterial strains. The Minimum Inhibitory Concentrations (MICs) for some derivatives were comparable to standard antibiotics like cefotaxime against pathogens such as Staphylococcus aureus and Salmonella typhi .
Anticancer Activity
Pyrido[2,3-d]pyrimidine derivatives have also been evaluated for their anticancer properties. The compound under discussion has shown promise as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. This inhibition can lead to reduced proliferation of cancer cells .
Antioxidant Activity
The antioxidant potential of this compound has been investigated in several studies. Compounds in the pyrido[2,3-d]pyrimidine family have demonstrated the ability to scavenge free radicals and reduce oxidative stress markers in cellular models .
The biological activities of this compound can be attributed to its interaction with specific enzymes and receptors:
- Inhibition of Enzymes : The compound acts as an inhibitor for enzymes such as DHFR and certain kinases. This inhibition disrupts critical metabolic pathways in both microbial and cancerous cells.
- Antioxidant Mechanisms : The presence of the methoxy group enhances electron donation capabilities, allowing the compound to neutralize reactive oxygen species effectively.
Study 1: Antimicrobial Efficacy
A study published in 2022 assessed the antimicrobial activity of various pyrido[2,3-d]pyrimidine derivatives against clinical isolates. The results indicated that compounds similar to this compound exhibited MIC values ranging from 6 to 12 µmol/L against Bacillus subtilis and Chlamydia pneumoniae .
Study 2: Anticancer Potential
In another study focused on anticancer activity, derivatives were tested against several cancer cell lines. The results showed that these compounds could significantly reduce cell viability in a dose-dependent manner. Notably, one derivative exhibited an IC50 value comparable to established chemotherapeutics .
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-20-11-6-4-10(5-7-11)9-18-14(19)12-3-2-8-16-13(12)17-15(18)21/h2-8H,9H2,1H3,(H,16,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYNEOHPLHWWAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(NC2=S)N=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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